molecular formula C15H22N2O2 B1377701 tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 1375474-56-8

tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No. B1377701
M. Wt: 262.35 g/mol
InChI Key: OZZNHBFVIKADTH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis.



Molecular Structure Analysis

This involves examining the molecular structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, as well as the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Radioligand Synthesis for Benzodiazepine Receptors : A study by He et al. (1994) developed a radioligand, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate. This radioligand shows high affinity and selectivity for diazepam-insensitive benzodiazepine receptors, potentially aiding in SPECT imaging for these receptors.

  • Synthesis of Ligands for Diazepam Insensitive Receptors : In research by Gu et al. (1992), [3H]-labelled tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate was synthesized. It's a high-affinity ligand for the diazepam-insensitive subtype of benzodiazepine receptors, aiding in the study of this receptor subtype.

  • Potential Muscarinic Receptor Antagonists : Bradshaw et al. (2008) discussed the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as potentially selective muscarinic (M3) receptor antagonists. This includes compounds derived from tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (Bradshaw et al., 2008).

  • Alternate Enantiospecific Synthesis : A study by Ku et al. (1997) reported an alternate enantiospecific synthesis method for a similar compound, which involves a non-racemizing intermolecular displacement step.

  • Dipeptidomimetic Synthesis for Inhibitors : Lauffer and Mullican (2002) developed a simple method for synthesizing a dipeptide mimetic, potentially useful as an interleukin-1beta converting enzyme inhibitor. This work also involves derivatives of tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (Lauffer & Mullican, 2002).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or ways to improve its synthesis or properties.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

tert-butyl 6-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZNHBFVIKADTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
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tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
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tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
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tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 5
tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 6
tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

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